molecular formula C28H39N7O3 B1666953 4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide CAS No. 755038-02-9

4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide

Cat. No. B1666953
M. Wt: 521.7 g/mol
InChI Key: XQVVPGYIWAGRNI-JOCHJYFZSA-N
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Description

This compound, with the molecular formula C27H37N7O3, is a complex organic molecule . It contains a tetrahydropteridin ring, which is a bicyclic structure composed of a pteridine ring fused with a pyrimidine ring. This structure is substituted with various functional groups, including an amino group, a methoxy group, and a piperidinyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a total of 42 heavy atoms . It has a single defined atom stereocenter, indicating the presence of chirality . The exact mass and monoisotopic mass are both 575.35838832 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 575.7 g/mol . It has a topological polar surface area of 103 Ų, indicating its polarity . It has a XLogP3-AA value of 5, suggesting it is relatively hydrophobic . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Research in chemical synthesis often involves complex molecules similar to the one . For example, the formation of ω-(4-Oxo-1,4-dihydropyridin-2-yl)alkanamides from cycloalkanone oximes spirofused to 4-oxo-6-methyl-1,2,3,4-tetrahydropyridine illustrates the synthesis of complex organic compounds (Savel'ev et al., 2016). Such studies provide insight into the methods and challenges involved in synthesizing structurally intricate molecules, which can be relevant to the synthesis of the compound .

Antimicrobial Applications

In the field of antimicrobial research, compounds like 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have been synthesized and evaluated for their antimicrobial activities (Sharma et al., 2004). This indicates the potential for complex organic molecules, similar to the one specified, to be studied for their antimicrobial properties.

Drug Development and Pharmaceutical Applications

In pharmaceutical research, the synthesis of complex organic molecules is crucial. For instance, the preparation and characterization of crystalline forms of benzamides for medical applications illustrate the importance of understanding the physical and chemical properties of such compounds (Yanagi et al., 2000). This type of research is fundamental to the development of new drugs and understanding their behavior in various forms.

properties

IUPAC Name

4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N7O3/c1-5-22-27(37)34(3)23-17-29-28(32-25(23)35(22)20-8-6-7-9-20)31-21-11-10-18(16-24(21)38-4)26(36)30-19-12-14-33(2)15-13-19/h10-11,16-17,19-20,22H,5-9,12-15H2,1-4H3,(H,30,36)(H,29,31,32)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVVPGYIWAGRNI-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226442
Record name BI 2536
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide

CAS RN

755038-02-9
Record name BI 2536
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URL https://commonchemistry.cas.org/detail?cas_rn=755038-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BI 2536
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16107
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Record name BI 2536
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BI-2536
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide
Reactant of Route 5
Reactant of Route 5
4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide
Reactant of Route 6
Reactant of Route 6
4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide

Citations

For This Compound
1
Citations
TA Hagbani, A Moin, T Hussain, NV Gupta… - Processes, 2023 - mdpi.com
The present study explored anti-tubercular pyrrole derivatives against cancer targets using different in silico and in vitro approaches. Initially, nineteen anti-tubercular pyrrolyl …
Number of citations: 0 www.mdpi.com

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